molecular formula C26H16Cl2N2 B151904 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 3646-61-5

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No.: B151904
CAS No.: 3646-61-5
M. Wt: 427.3 g/mol
InChI Key: MQGFJTPZIBDFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: is a heterocyclic compound with the molecular formula C26H16Cl2N2 and a molecular weight of 427.325 g/mol This compound is characterized by its two chlorine atoms and two phenyl groups attached to a dibenzo[b,f][1,5]diazocine core

Mechanism of Action

Target of Action

It is known to be an impurity of clozapine , a psychiatric medication that primarily targets dopamine receptors in the brain .

Mode of Action

Given its association with Clozapine

Biochemical Pathways

As an impurity of Clozapine , it might be involved in the dopaminergic pathways, but this needs to be confirmed by further studies.

Result of Action

It is known to be used in the treatment of schizophrenia and schizoaffective disorders , suggesting it may have neuroactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves the reaction of 2-amino-5-chlorobenzophenone with o-phenylenediamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the diazocine ring. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

  • 2,8-Dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
  • 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocaine

Comparison: 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is unique due to its specific structural arrangement and the presence of chlorine atoms and phenyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications. The presence of chlorine atoms can influence its chemical behavior and interactions with other molecules, distinguishing it from other diazocine derivatives.

Properties

IUPAC Name

2,8-dichloro-6,12-diphenylbenzo[c][1,5]benzodiazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFJTPZIBDFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219568
Record name 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3646-61-5
Record name 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 2
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 3
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 4
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 5
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Reactant of Route 6
2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine
Customer
Q & A

A: The reaction of 5-chloro-2-aminobenzophenone (1) with o-phenylenediamine, instead of yielding the expected N-[(2-amino-5-chlorophenyl)phenylmethylene]-1,2-benzenediamine (3), produced 2-(acetyl)amino-5-chlorobenzophenone (5) as the major product []. This finding highlighted an unexpected reactivity of the starting materials under the employed reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.